molecular formula C6H12O2 B1581598 Pentyl formate CAS No. 638-49-3

Pentyl formate

Cat. No. B1581598
CAS RN: 638-49-3
M. Wt: 116.16 g/mol
InChI Key: DIQMPQMYFZXDAX-UHFFFAOYSA-N
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Description

Pentyl formate is an organic compound with the chemical formula C5H11O2. It is an ester formed from the condensation of pentanol and formic acid. It is a colorless, volatile liquid with a fruity, alcoholic odor. Pentyl formate is a widely used chemical intermediate in the synthesis of various compounds, including pharmaceuticals, flavorings, and fragrances.

Scientific Research Applications

1. Chemical Data Interconversion

The application of Pentyl Formate in chemical data interconversion is significant. This is highlighted in the study by O'Boyle et al. (2011), where they discuss Open Babel, an open-source chemical toolbox. This toolbox, which includes over 110 formats, is used for the interconversion of chemical structures, including compounds like Pentyl Formate, between different formats. It implements a wide range of cheminformatics algorithms essential in various fields such as organic chemistry, drug design, materials science, and computational chemistry. This demonstrates the relevance of Pentyl Formate in aiding data management and analysis in proteomics research and other scientific domains (O'Boyle et al., 2011).

2. Vapor Pressure and Enthalpies of Vaporization Studies

Research on the vapor pressures and enthalpies of vaporization of aliphatic esters, including compounds like Pentyl Formate, has been conducted to understand their physical properties better. Samarov, Nazmutdinov, and Verevkin (2012) obtained molar enthalpies of vaporization of various n-alkyl formates and n-alkyl propanoates. Their study involved measuring the vapor pressure using the transpiration method and aimed to derive vaporization enthalpies at the reference temperature of 298.15 K. This research is crucial in the field of fluid phase equilibria, helping to understand the thermodynamic properties of compounds like Pentyl Formate (Samarov et al., 2012).

3. Use in GC-ECD Analysis

Pentyl Formate is also relevant in gas chromatography-electron capture detection (GC-ECD) methods. Chauhan and Darbre (1982) investigated the determination of formate, acetate, and propionate as their pentafluorobenzyl esters using glass capillary gas-liquid chromatography. Their study provided quantitative results for samples containing acetyl and formyl groups, showing the utility of Pentyl Formate in chromatographic analysis, especially in the detection and quantification of various chemical groups (Chauhan & Darbre, 1982).

properties

IUPAC Name

pentyl formate
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-8-6-7/h6H,2-5H2,1H3
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InChI Key

DIQMPQMYFZXDAX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC=O
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Molecular Formula

C6H12O2
Record name N-AMYL FORMATE
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DSSTOX Substance ID

DTXSID2047698
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Molecular Weight

116.16 g/mol
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Physical Description

N-amyl formate appears as a clear colorless liquid with a plum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Clear colorless liquid with an odor like plums; [CAMEO], Liquid, colourless to pale yellow liquid with a fruit-like odour
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Boiling Point

130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

79 °F (NFPA, 2010)
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Solubility

miscible with alcohol, ether, most organic solvents
Record name n-Amyl formate
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Density

0.881-0.887
Record name n-Amyl formate
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Product Name

Pentyl formate

CAS RN

638-49-3
Record name N-AMYL FORMATE
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Record name AMYL FORMATE
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Record name Pentyl formate
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Melting Point

-73.5 °C
Record name Pentyl formate
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Synthesis routes and methods

Procedure details

The liquid fraction comprises levulinic acid, formic acid, furfural, and sulphuric acid. The liquid fraction is supplied via line 8 to reactive extraction reactor 9. 1-pentanol, which may be fresh pentanol and/or recycled pentanol, is countercurrently supplied to reactor 9 via line 10. In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol to form pentyl levulinate and pentyl formate. The esters formed and furfural will be extracted to the organic, pentanol phase. Thus, an aqueous phase comprising sulphuric acid and an organic phase comprising 1-pentanol, pentyl levulinate, pentyl formate and furfural are formed. The organic, pentanol phase is discharged from reactor 9 via line 11 and may be separated into its individual components in a product separation section (see FIG. 2). The aqueous phase is discharged from reactor 9 via line 12 and for the greater part recycled to acid hydrolysis reaction zone 1 via line 13. Part of the aqueous phase is fed to extraction column 14 via line 15. 1-Pentanol is supplied to extraction column 14 via line 16. In column 14, the remainder of the organic compounds is extracted from the aqueous phase to yield a second aqueous phase that is removed from the process via line 17 and a second organic pentanol phase that is recycled to reactive extraction reactor 9 via line 18.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
270
Citations
SA Hansen - Journal of Chromatography A, 1976 - Elsevier
… The accuracy is obtained by using pre-coated TLC glass plates together with n-pentyl formate in the solvent system . Since both n-pentyl formate and chloroform are vo.•atile_ …
Number of citations: 16 www.sciencedirect.com
B Krishna, SV Mahadane, B Prakash - Journal of the Chemical Society …, 1970 - pubs.rsc.org
… Electric dipole moments (p) at 25" have been determined for phenethyl butyrate, phenethyl phenylacetate, pentyl benzoate, pentyl formate, and pentyl butyrate at a frequency of 1 MHz, …
Number of citations: 1 pubs.rsc.org
M Shimoda, H Shigematsu, H Shiratsuchi… - Journal of Agricultural …, 1995 - ACS Publications
… Further, large quantities of l-propen-2-yl formate, pentyl formate and (Z)-3-hexenyl butanoate were formed during SDE, while 3-hexenyl hexanoate decreased. Coumaran, coumarin, …
Number of citations: 157 pubs.acs.org
RM Wellek, RJ Rrunson - The Canadian Journal of Chemical …, 1975 - Wiley Online Library
… a column filled with pure n-pentyl formate. The n-pentyl formate is only slightly soluble in water … A higher molecular weight ester, npentyl formate, was used in this study because a much …
Number of citations: 6 onlinelibrary.wiley.com
P Valášek, J Mlček, A Adámková… - Mitteilungen …, 2019 - publikace.k.utb.cz
… Riesling' had characteristics of highly concentrated ethyl acetate, pentyl formate and ethyl caprylate. The total content of polyphenolic substances was in a range of 188 to 308 mg/l in '…
Number of citations: 0 publikace.k.utb.cz
X Wang, J You - Journal of Thermal Analysis and Calorimetry, 2016 - Springer
… The results indicated that the thermal decomposition of CAP is a three-step process, and the first mass loss stage is to lose pentyl formate. The initial decomposition temperature in …
Number of citations: 8 link.springer.com
AA Samarov, AG Nazmutdinov - XVIII International Conference on …, 2011 - elibrary.ru
Reliable data on the critical temperatures (Tc) are necessary for predicting practically all the properties that depend on intermolecular interactions. At the present time alkyl formats are …
Number of citations: 0 elibrary.ru
I Yamashita, K Iino, Y Nemoto… - Journal of Agricultural …, 1977 - ACS Publications
… at 40 and 45 days was around twofold of n-butyric acid; nevertheless, 1-pentyl formate was … formation of 1-pentyl formate. On the other hand, added isocaproic acid was well esterified …
Number of citations: 89 pubs.acs.org
P Valášek, J Mlček, A Adámková… - … . Rebe Wein Obstb …, 2019 - weinobst.at
… Riesling' had characteristics of highly concentrated ethyl acetate, pentyl formate and ethyl caprylate. The total content of polyphenolic substances was in a range of 188 to 308 mg/l in '…
Number of citations: 2 www.weinobst.at
WF Taylor, JW Frankenfeld - Industrial & Engineering Chemistry …, 1978 - ACS Publications
… The purely aliphatic ester, pentyl formate, was intermediate in its effect. Of thetwo ketones studied, 5-nonanone was mildly harmful while 4-methylcyclohexanone had no observable …
Number of citations: 219 pubs.acs.org

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